3-Nitrocinnolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitrocinnolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-7-5-3-1-2-4-6(5)10-11-8(7)12(13)14/h1-4H,(H2,9,10) |
InChI Key |
HNQSHZLKVZSDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Nitrocinnolin 4 Amine and Its Precursors
Retrosynthetic Analysis and Strategic Precursor Identification for the Cinnoline (B1195905) Core
Retrosynthetic analysis is a technique for designing organic syntheses that involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections and functional group interconversions (FGI). lkouniv.ac.inslideshare.netjournalspress.com For 3-Nitrocinnolin-4-amine, this process begins by identifying the most logical disconnections.
The primary functional groups, the amine (-NH2) at position 4 and the nitro (-NO2) group at position 3, are prime candidates for FGI. An aromatic amine can be retrosynthetically converted to a nitro group (via reduction) or a halogen (via nucleophilic substitution). lkouniv.ac.in Similarly, a nitro group is typically installed via an electrophilic nitration reaction.
Applying this logic, two key FGI steps on the target molecule lead to a 4-halo-3-nitrocinnoline or a 3,4-dinitrocinnoline as key intermediates. The most direct pathway involves the disconnection of the C4-N bond, suggesting a precursor like 4-chloro-3-nitrocinnoline, which can then undergo nucleophilic aromatic substitution with an amine source.
The core cinnoline ring itself is the next major strategic bond for disconnection. The most common and versatile strategies for forming the cinnoline heterocyclic system involve the cyclization of appropriately substituted benzene (B151609) derivatives. researchgate.net Key precursors identified through this analysis include:
o-Aminoacetophenones: These compounds can be diazotized and subsequently cyclized to form 4-hydroxycinnolines, which can then be further functionalized. dur.ac.uk
Arylhydrazones and Arylhydrazines: These are perhaps the most universal precursors, allowing for the synthesis of cinnoline derivatives with a wide variety of substituents. researchgate.net
α-Vinyl-anilines: These precursors undergo ring-closure in the Widman–Stoermer synthesis upon treatment with hydrochloric acid and sodium nitrite. wikipedia.org
De Novo Synthetic Routes for this compound
De novo synthesis refers to the construction of complex molecules from simpler precursors, as opposed to modifying existing complex structures. wikipedia.orgunacademy.com In this context, it involves the formation of the cinnoline ring system as a central part of the synthetic strategy.
Ring-Closure Reactions and Annulation Strategies
The formation of the cinnoline core is achieved through various cyclization reactions, each with its own set of advantages and substrate scope. These annulation strategies are fundamental to building the heterocyclic scaffold.
One of the earliest methods is the Richter Cinnoline Synthesis , which involves the cyclization of a diazotized o-alkynylphenyl compound. wikipedia.org A more widely used classical method is the Widman–Stoermer synthesis , which proceeds through the diazotization of an α-vinyl-aniline followed by ring closure. wikipedia.org The Borsche cinnoline synthesis is another established route. wikipedia.org
Modern approaches have expanded the synthetic arsenal. For instance, the cyclization of (2-alkynylphenyl)triazenes under thermal conditions provides a convenient, high-yield route to substituted cinnolines. acs.org Another contemporary method involves the reaction of enaminones with aryl diazonium tetrafluoroboronates, which efficiently yields diverse cinnoline structures without the need for a catalyst. researchgate.net The cyclization of diazotized o-isopropenylanilines has also been employed to prepare 4-methylcinnolines. dur.ac.uk
Table 1: Summary of Selected Cinnoline Ring-Closure Strategies
| Synthesis Name | Precursor Type | Key Reagents | Reference |
|---|---|---|---|
| Richter Synthesis | o-Alkynylphenyl diazonium salt | Water | wikipedia.org |
| Widman–Stoermer Synthesis | α-Vinyl-aniline | HCl, NaNO₂ | wikipedia.org |
| Triazene Cyclization | (2-Ethynylphenyl)triazene | Heat (e.g., 200 °C) | acs.org |
| Enaminone-Diazonium Reaction | Enaminone, Aryl diazonium salt | Heat (DMSO) | researchgate.net |
| Borsche Synthesis | Arylhydrazine, 1,3-Dicarbonyl | Acid | wikipedia.org |
Directed Nitration and Amination in Cinnoline Synthesis
Introducing the nitro and amino groups at the correct positions (3 and 4, respectively) is a critical challenge that requires regioselective control.
Nitration: Electrophilic nitration is the standard method for introducing a nitro group onto an aromatic ring. solubilityofthings.com Studies on the nitration of substituted 4-hydroxycinnolines have shown that the position of nitration is heavily influenced by the existing substituents and the reaction conditions. rsc.org For instance, nitration of chloro-4-hydroxycinnolines with nitric acid alone can lead to the formation of 3-nitro derivatives. rsc.org Research on halogenated benzo[c]cinnolines has demonstrated that the nitro group can be directed ortho to a halogen substituent. researchgate.netscholarsjournal.net In the context of this compound, a strategy could involve the nitration of a 4-hydroxy or 4-chlorocinnoline (B183215) precursor. The directing effects of the heterocyclic nitrogen atoms and other substituents dictate the regiochemical outcome. rsc.orgscholarsjournal.net
Amination: The amine group at the C-4 position can be installed via several methods. A common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 4-position. A patent describes the synthesis of a substituted this compound by reacting 6-bromo-4-chloro-7-fluoro-3-nitrocinnoline with an amine, demonstrating the viability of this strategy. google.com Another route involves the direct formation of 4-aminocinnolines, such as in the synthesis of 3-arylcinnolin-4-amines from the cyclization of specific benzaldehyde (B42025) hydrazones. thieme-connect.de More broadly, modern transition-metal-catalyzed C-H amination reactions represent a powerful, though less commonly reported for this specific system, alternative for forming aryl-nitrogen bonds. nih.gov
Optimization of Reaction Conditions for Yield and Regioselectivity
Achieving high yield and regioselectivity is paramount in multistep synthesis. This often requires careful optimization of reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry.
For example, in a model three-component reaction, changing the solvent from water or DMF to CH₂Cl₂ and lowering the reaction temperature from room temperature to 10-15°C significantly improved the product yield from trace amounts to 55%. researchgate.net Further optimization by adjusting the stoichiometry of the reagents increased the yield to 89%. researchgate.net
In cinnoline synthesis, the nature of substituents on the precursors can have a strong effect on the cyclization reaction's course and rate. researchgate.net For cyclization reactions, steric hindrance and the electronic properties of substituents can influence regioselectivity. nih.gov In electrophilic nitrations, lower temperatures and shorter reaction times are often associated with kinetic control, which can favor ortho-substitution, a principle that can be exploited to achieve the desired 3-nitro substitution pattern on a cinnoline precursor. researchgate.net
Table 2: Example of Reaction Condition Optimization for a Model Three-Component Synthesis
| Entry | Solvent | Temperature (°C) | Amine Equivalents | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Water | Room Temp | 1.0 | Trace | researchgate.net |
| 2 | Water | 10-15 | 1.0 | 25 | researchgate.net |
| 3 | DMF | Room Temp | 1.0 | Trace | researchgate.net |
| 4 | DMF | 10-15 | 1.0 | 18 | researchgate.net |
| 5 | CH₂Cl₂ | 10-15 | 1.0 | 55 | researchgate.net |
| 6 | THF | 10-15 | 1.0 | 78 | researchgate.net |
| 7 | THF | 10-15 | 1.1 | 85 | researchgate.net |
| 8 | THF | 10-15 | 1.2 | 89 | researchgate.net |
Functional Group Interconversions Towards this compound
Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of modern organic synthesis. solubilityofthings.comic.ac.uk It allows chemists to use reliable reactions to install a functional group that can later be transformed into the desired one, bypassing synthetic challenges like chemoselectivity or unavailable starting materials. ic.ac.uk
Selective Reduction of Nitro-Substituted Cinnolines to Amino Derivatives
The synthesis of an amino group on an aromatic ring is very commonly achieved by the reduction of a corresponding nitro compound. solubilityofthings.com This FGI is highly relevant for synthesizing aminocinnolines. Given that this compound contains a nitro group, this specific transformation would be used to synthesize other amino-cinnoline derivatives or, more strategically, to create the 4-amino group from a 3,4-dinitrocinnoline intermediate.
The key challenge is often the selective reduction of one nitro group in the presence of others or in the presence of other reducible functional groups. A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds.
NaBH₄ with Transition Metals: While sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective at reducing nitro groups, its reactivity can be enhanced by the addition of transition metal salts. jsynthchem.com The NaBH₄-FeCl₂ system, for example, has been shown to be highly chemoselective for nitro group reduction, leaving ester groups intact, and providing excellent yields. d-nb.info
Elemental Sulfur and Base: A method using elemental sulfur and a mild base can reduce aromatic nitro compounds to anilines, tolerating a range of other functional groups and avoiding the use of transition metals or high-pressure hydrogen. researchgate.net
Transfer Hydrogenation: Catalytic transfer hydrogenation using sources like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like iron chloride on charcoal, or isopropanol (B130326) over an alumina (B75360) catalyst, can achieve selective reduction. psu.eduresearchgate.net Temperature control can allow for the stepwise reduction of polynitroarenes, offering a high degree of selectivity. psu.eduresearchgate.net
These selective reduction methods are crucial tools that could be applied to a suitably substituted nitrocinnoline precursor to install the C-4 amine functionality while preserving the C-3 nitro group.
Conversion of Other Functional Groups on the Cinnoline Ring System
The synthesis of this compound can be effectively achieved through the strategic manipulation of functional groups on a pre-existing cinnoline scaffold. This approach often involves the introduction of the nitro and amino groups in separate, sequential steps.
One of the most direct methods involves the amination of a suitable 4-substituted cinnoline precursor. The most common precursors for this transformation are 4-chlorocinnolines, which are typically prepared from the corresponding cinnolin-4-ols by treatment with phosphoryl chloride (POCl₃). thieme-connect.de The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the cinnoline ring system. The amination can be carried out using various amine sources. For instance, a general procedure for the amination of 4-chlorocinnolines involves reacting the chloro derivative with an appropriate amine, which can yield the desired 4-amino product. nih.govacs.org
A specific, highly relevant synthesis is the direct amination of 3-nitrocinnoline (B1618857). Treatment of 3-nitrocinnoline with hydroxylamine (B1172632) hydrochloride in the presence of potassium hydroxide (B78521) and ethanol (B145695) provides a direct route to this compound in good yield. thieme-connect.de This method is particularly efficient as it introduces the C-4 amino group onto a ring that is already nitrated at the desired C-3 position.
Another documented pathway starts with a more complex, substituted cinnoline. For example, the synthesis of an N-isopropyl derivative of this compound was achieved starting from 6-bromo-4-chloro-7-fluoro-3-nitrocinnoline. google.com In this procedure, the 4-chloro group is selectively displaced by isopropylamine (B41738) in the presence of triethylamine (B128534) in dichloromethane, demonstrating the feasibility of nucleophilic substitution at the C-4 position even with other halogens present on the benzene ring. google.com
The order of functional group introduction is critical. While the nitration of cinnolin-4-amine (B87092) is known, it typically occurs at the 6-position, yielding 6-nitrocinnolin-4-amine, which is not the target isomer. thieme-connect.de Therefore, pathways that involve nitrating the ring after the C-4 amino group is in place are generally not suitable for preparing the 3-nitro isomer.
Below is a table summarizing key transformations for the synthesis of 4-aminocinnoline derivatives.
Table 1: Synthesis of 4-Aminocinnolines via Functional Group Conversion
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Nitrocinnoline | NH₂OH·HCl, KOH, EtOH | This compound | 80% | thieme-connect.de |
| 6-Bromo-4-chloro-7-fluoro-3-nitrocinnoline | Isopropylamine, Et₃N, DCM, r.t. | N-isopropyl-6-bromo-7-fluoro-3-nitrocinnolin-4-amine | Not specified | google.com |
| 4-Chlorocinnoline | Various amines, Toluene | 4-Substituted-aminocinnolines | 54-78% | nih.govacs.org |
Modern Catalytic Approaches in this compound Synthesis
The construction and functionalization of the cinnoline ring have benefited significantly from modern catalytic methods, which offer improved efficiency, selectivity, and milder reaction conditions compared to classical approaches.
Transition-Metal-Catalyzed C-N and C-C Bond Formations
Transition-metal catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the formation of cinnoline derivatives. researchgate.netresearchgate.net These methods are particularly powerful for creating C-N and C-C bonds, which are essential for assembling and decorating the heterocyclic core.
C-N Bond Formation: The introduction of the C-4 amino group onto a 4-halocinnoline precursor can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While direct SNAr reactions are often effective for activated substrates like 4-chlorocinnolines researchgate.net, palladium catalysis can offer broader substrate scope and milder conditions, especially for less reactive aryl halides.
C-C Bond Formation: Palladium and copper-catalyzed reactions are also instrumental in building the cinnoline skeleton from simpler precursors or in adding substituents.
Sonogashira Coupling: The Sonogashira coupling, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, has been used to introduce ethynyl (B1212043) moieties onto the cinnoline ring. beilstein-journals.org This is a key step in creating complex cinnoline-containing polymers. beilstein-journals.org
C-H Activation/Annulation: More advanced strategies involve the direct C-H activation and subsequent annulation to form the bicyclic ring system. Palladium-catalyzed oxidative C-H functionalization can be used to construct benzo[c]cinnolines through sequential C-C and C-N bond formation. researchgate.netijper.org Similarly, rhodium-catalyzed redox-neutral annulation between azo and diazo compounds provides a direct route to cinnolines under mild conditions. researchgate.net A highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has also been developed to access benzo[c]cinnoline (B3424390) derivatives, which can then be converted to other cinnoline structures. acs.org
Table 2: Examples of Transition-Metal-Catalyzed Reactions in Cinnoline Synthesis
| Reaction Type | Catalyst/Reagents | Precursors | Product Type | Reference |
| C-H Activation/Annulation | Pd(OAc)₂, Ag₂CO₃, PivOH | Pyrazolones, Aryl iodides | Benzo[c]cinnolines | acs.org |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 4,6-Dibromocinnolines, Terminal alkynes | 4,6-Diethynylcinnolines | beilstein-journals.org |
| Redox-Neutral Annulation | Rhodium catalyst | Azo compounds, Diazo compounds | Cinnolines | researchgate.net |
| Dehydrogenative Cyclization | Copper catalyst, O₂ | N-methyl-N-phenylhydrazones | Cinnolines | nih.gov |
Organocatalysis and Biocatalysis in Heterocycle Construction
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, aligning with the principles of green chemistry.
Organocatalysis: Several organocatalytic methods for cinnoline synthesis have been reported. A notable example is the electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides, which proceeds through an organocatalytic cascade radical cyclization and migration. acs.orgacs.orgfigshare.com This method is distinguished by its mild, metal-free conditions and broad functional group tolerance. acs.org Another approach utilizes saccharin (B28170) as an efficient organocatalyst for the one-pot synthesis of 4-amidocinnolines under metal- and halogen-free conditions. ijper.org
Biocatalysis: The application of biocatalysis, using enzymes or whole-cell systems to perform chemical transformations, in the specific synthesis of cinnolines is not yet widely documented in the reviewed literature. However, it represents a promising future direction for developing highly selective and environmentally benign synthetic routes to N-heterocycles.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic protocols is crucial for sustainable chemical manufacturing. This involves the use of safer solvents, minimization of waste, and maximization of atom economy. numberanalytics.comnumberanalytics.com
Solvent-Free and Aqueous Reaction Systems
Reducing the reliance on volatile and toxic organic solvents is a key objective of green chemistry.
Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A protocol for the synthesis of various cinnoline derivatives has been developed entirely in an aqueous medium at ambient temperature, demonstrating the viability of water as a reaction solvent for this class of heterocycles. researchgate.net Another method describes an intramolecular redox cyclization to form cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) in an EtOH/H₂O solvent system. nih.gov
Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent altogether or using microwave irradiation can lead to significantly more efficient and cleaner reactions. Microwave-assisted synthesis has become a valuable tool, offering benefits such as reduced reaction times, higher yields, and milder conditions. rsc.orgresearchgate.net A green and efficient one-pot, microwave-assisted synthesis of novel cinnoline derivatives has been reported, highlighting the potential of this technology. rsc.orgnih.gov In some cases, these reactions can be performed under neat (solvent-free) conditions, further enhancing their environmental profile. researchgate.net The azo-Povarov reaction to form fused cinnoline derivatives can also be performed under catalyst-free, microwave-assisted conditions. rsc.orgrsc.org
Atom Economy and Waste Minimization Strategies
Atom Economy: Synthetic methods with high atom economy incorporate the maximum number of atoms from the starting materials into the final product, thus reducing waste. nih.gov Cycloaddition and C-H activation reactions are often highly atom-economical. rsc.orgrsc.org The [4+2] cycloaddition (azo-Povarov reaction) to construct cinnoline derivatives is an excellent example of an atom-economical process. ehu.es
Recyclable Catalysts: Using heterogeneous catalysts, which exist in a different phase from the reactants, allows for easy separation and recycling, reducing waste and cost. numberanalytics.comresearchgate.net An effective waste-minimized approach for synthesizing fused N-heterocycles has been developed using a recyclable palladium(II)-bis(N-heterocyclic carbene) catalyst. researchgate.net
Safer Solvents: The use of sustainable and recyclable solvents like Polarclean (derived from a byproduct of Nylon-66 manufacturing) has been shown to be effective for the waste-minimized synthesis of heterocyclic compounds. nih.govfrontiersin.org This medium allows for simple product isolation by filtration or phase separation, avoiding the need for chromatographic purification and enabling the reuse of the solvent/catalyst system. nih.govfrontiersin.org
These advanced methodologies and green chemistry approaches are paving the way for more efficient, selective, and sustainable syntheses of this compound and related heterocyclic compounds, which are of significant interest in various fields of chemical science.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Nitrocinnolin 4 Amine
Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In the case of 3-nitrocinnolin-4-amine, the regioselectivity of such reactions is a complex interplay of the electronic effects of the existing substituents and the inherent reactivity of the bicyclic heteroaromatic cinnoline ring.
Regioselectivity and Electronic Directing Effects of Nitro and Amino Moieties
The directing effects of substituents in electrophilic aromatic substitution are well-established for benzene (B151609) derivatives. Amino groups are powerful activating groups and ortho-, para-directors, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. lumenlearning.comlibretexts.org This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring, which increases the electron density at the ortho and para positions. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director. lumenlearning.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position, which is the least deactivated.
In the context of the cinnoline ring system, which is a benzopyridazine, the situation is more complex. The pyridine (B92270) ring is generally less reactive towards electrophilic attack than the benzene ring. pnrjournal.com For the related quinoline (B57606) molecule, electrophilic substitution preferentially occurs on the benzene ring at positions 5 and 8. reddit.com This preference is attributed to the greater stability of the resulting cationic intermediate (arenium ion) where the aromaticity of the pyridine ring is preserved.
For this compound, the powerful activating effect of the 4-amino group would be expected to strongly influence the position of electrophilic attack. The amino group would direct incoming electrophiles to its ortho and para positions. The position ortho to the amino group is C-3, which is already substituted with a nitro group. The other ortho position is C-5, and the para position is C-7. The 3-nitro group, being a meta-director, would direct incoming electrophiles to positions C-5 and C-7 relative to its own position. Therefore, both the amino and nitro groups direct electrophilic attack to the C-5 and C-7 positions on the carbocyclic ring of the cinnoline nucleus.
Mechanistic Investigations of Substitution Pathways
The mechanism of electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com In the first, rate-determining step, the aromatic π-system acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
For this compound, the attack of an electrophile would likely occur on the more electron-rich carbocyclic ring. The stability of the resulting arenium ion is the key factor determining the regioselectivity. Attack at the C-5 or C-7 positions would lead to an arenium ion where the positive charge can be delocalized over the ring and, importantly, can be stabilized by the lone pair of the amino group through resonance. This stabilization would significantly lower the activation energy for substitution at these positions compared to others. The electron-withdrawing nitro group at C-3 would destabilize any intermediate where the positive charge is in close proximity, further favoring substitution on the carbocyclic ring.
Nucleophilic Reactivity of the Amino and Nitro Groups
The amino and nitro groups of this compound are themselves reactive centers for nucleophilic attack and other transformations.
Reactions Involving the Amine Functionality (e.g., Acylation, Alkylation)
The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic and susceptible to reactions with electrophiles such as acylating and alkylating agents.
Acylation: Aromatic amines readily undergo acylation with acyl halides or anhydrides to form amides. pearson.com In the case of this compound, reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640) would be expected to yield the corresponding N-(3-nitrocinnolin-4-yl)acetamide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions, chemoselective O-acylation can be favored in molecules containing both hydroxyl and amino groups, but for this compound, N-acylation is the expected pathway. nih.gov
Alkylation: The alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines. researchgate.net However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. researchgate.net The reaction of this compound with an alkyl halide would likely proceed via an SN2 mechanism, where the amino group acts as the nucleophile.
| Reaction Type | Reagent Example | Expected Product |
| Acylation | Acetyl chloride | N-(3-nitrocinnolin-4-yl)acetamide |
| Alkylation | Methyl iodide | 4-(Methylamino)-3-nitrocinnoline |
Reduction and Condensation Pathways of the Nitro Group
The nitro group at the C-3 position is a versatile functional group that can undergo various transformations, most notably reduction and condensation reactions.
Reduction: The reduction of aromatic nitro compounds to the corresponding primary amines is a synthetically important transformation. rsc.org A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel on a carbon support is a common and efficient method. rsc.org Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also widely used. researchgate.net The reduction of this compound would yield cinnoline-3,4-diamine.
| Reducing Agent | Typical Conditions |
| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst |
| Sn/HCl | Tin metal, Hydrochloric acid |
| Fe/HCl | Iron filings, Hydrochloric acid |
Condensation: The reaction of primary amines with carbonyl compounds such as aldehydes and ketones leads to the formation of imines (Schiff bases). wikipedia.org This reaction is an example of a condensation reaction, where a molecule of water is eliminated. wikipedia.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. While the amino group of this compound can undergo such reactions, condensation reactions can also involve the nitro group, although these are less common and typically require specific conditions or activation.
Oxidative and Reductive Transformations of the Cinnoline System
Beyond the reactivity of the individual functional groups, the cinnoline ring system itself can participate in oxidative and reductive transformations.
Oxidation: The nitrogen atoms in the cinnoline ring can be susceptible to oxidation. For instance, the oxidation of benzo[c]cinnoline (B3424390) can lead to the formation of benzo[c]cinnoline N-oxide. researchgate.net This suggests that the nitrogen atoms in the cinnoline nucleus of this compound could potentially be oxidized, for example, with peroxy acids, to form the corresponding N-oxides. Computational studies on cinnolin-4(1H)-one have also explored its oxidation and reduction potentials. journalcjast.com
Reduction: The cinnoline ring can be reduced under certain conditions. For example, the reduction of cinnolones with tin and hydrochloric acid can furnish 1,4-dihydrocinnolines. researchgate.net Catalytic hydrogenation can also be employed to reduce the heterocyclic ring of quinoline, a related heteroaromatic compound. pnrjournal.com This suggests that under appropriate conditions, the pyridazine (B1198779) ring of this compound could be selectively reduced to a dihydrocinnoline (B15445986) derivative. The choice of reducing agent and reaction conditions would be crucial to control the selectivity between the reduction of the nitro group and the reduction of the cinnoline ring.
Selective Oxidation of Ring Atoms and Substituents
The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple reactive sites. The cinnoline ring system itself is relatively electron-deficient and thus generally resistant to electrophilic oxidation. However, the amino group is susceptible to oxidation.
Detailed research on the selective oxidation of a methylene (B1212753) group in 4-ethyl-3-methylcinnoline to the corresponding ketone using chromium oxide supported on alumina (B75360) suggests that selective oxidation of substituents on the cinnoline ring is achievable. This indicates that under controlled conditions, it might be possible to selectively oxidize the amino group of this compound or potentially introduce a hydroxyl group onto the carbocyclic ring, although specific methodologies for the target compound have not been documented.
The choice of oxidizing agent and reaction conditions would be critical to control the selectivity. Mild oxidizing agents might be employed to target the amino group, potentially leading to the formation of nitroso or nitro compounds, or even azo derivatives through intermolecular coupling. Harsh oxidation conditions would likely lead to the degradation of the molecule.
Table 1: Potential Selective Oxidation Reactions of this compound (Hypothetical)
| Oxidizing Agent | Potential Product(s) | Remarks |
| Mild Oxidants (e.g., H₂O₂, peroxy acids) | 3-Nitro-4-nitrosocinnoline, 3-Nitro-4,4'-azocinnoline | Oxidation of the amino group is expected. |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | Ring cleavage products | Degradation of the heterocyclic ring is likely. |
Hydrogenation and Other Reduction Methods
The reduction of this compound offers several pathways, primarily targeting the nitro group and the heterocyclic cinnoline core. The nitro group is highly susceptible to reduction, which can be achieved through various methods.
Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitroarenes to the corresponding anilines. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas would be expected to selectively reduce the nitro group to an amino group, yielding cinnoline-3,4-diamine. The reaction conditions, such as hydrogen pressure and temperature, would need to be optimized to prevent the over-reduction of the cinnoline ring. The hydrogenation of related heterocyclic systems like quinolines to tetrahydroquinolines is well-documented and suggests that the cinnoline ring could also be reduced under more forcing conditions.
Chemical Reduction: A variety of chemical reducing agents can also be employed for the selective reduction of the nitro group. These include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal salts like tin(II) chloride. These methods are often chemoselective for the nitro group in the presence of other reducible functionalities.
Table 2: Predicted Outcomes of Hydrogenation and Reduction of this compound
| Reagent/Catalyst | Target Functional Group | Expected Product |
| H₂/Pd-C (mild conditions) | Nitro group | Cinnoline-3,4-diamine |
| H₂/PtO₂ (forcing conditions) | Nitro group and Cinnoline ring | 1,2,3,4-Tetrahydrocinnoline-3,4-diamine |
| Sn/HCl or Fe/HCl | Nitro group | Cinnoline-3,4-diamine |
Ring-Opening, Rearrangement, and Cycloaddition Reactions
Stability and Degradation Pathways under Various Chemical Conditions
The stability of the cinnoline ring in this compound is influenced by the substituents. The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but may render it susceptible to nucleophilic attack, potentially leading to ring-opening under specific conditions.
Under strong acidic or basic conditions, and at elevated temperatures, degradation of the molecule is expected. The amino group can be protonated in acidic media, which would further deactivate the ring. In the presence of strong nucleophiles, substitution of the nitro group or attack on the ring carbons could occur, which might initiate ring-opening cascades, although specific pathways for this compound are not documented.
Intramolecular and Intermolecular Rearrangements
While no specific intramolecular rearrangements of this compound have been reported, related heterocyclic systems can undergo rearrangements under thermal or photochemical conditions. The presence of the amino and nitro groups could potentially facilitate complex rearrangements, but this remains a speculative area without experimental evidence.
Coordination Chemistry of this compound with Metal Centers
Ligand Properties and Binding Modes in Transition Metal Complexes
This compound possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The primary binding sites are the two nitrogen atoms of the cinnoline ring (N-1 and N-2) and the nitrogen atom of the exocyclic amino group. The oxygen atoms of the nitro group could also potentially participate in coordination.
The amino group and the adjacent ring nitrogen (N-1) can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This is a common binding mode for 8-aminoquinoline (B160924) derivatives, which are structurally analogous. The nitrogen atoms of the pyridazine ring (N-1 and N-2) could also potentially bridge two metal centers.
Table 3: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Bidentate Chelation | N (amino), N-1 (ring) | Cu(II), Ni(II), Co(II), Zn(II) |
| Monodentate | N-2 (ring) | Various transition metals |
| Bridging | N-1, N-2 (ring) | Can form polynuclear complexes |
Further experimental studies are required to fully elucidate the rich and complex chemical reactivity of this compound.
Influence on Catalytic Activity and Complex Stability
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is known to participate in coordination with metal ions. google.compnrjournal.com The presence of both an amino and a nitro group on the cinnoline ring of this compound suggests the potential for it to act as a ligand, forming coordination complexes with various metal centers. The amino group can act as a Lewis base, donating its lone pair of electrons, while the nitro group can exert a strong electron-withdrawing effect, influencing the electronic properties of the entire molecule and its coordination behavior.
In analogous heterocyclic systems, the formation of metal complexes can significantly influence catalytic activity. For instance, metal complexes of various nitrogen-containing ligands have been explored as catalysts in a range of organic transformations, including reduction and oxidation reactions. nih.gov The stability of these complexes, often quantified by their stability constants, is a crucial factor in their catalytic efficacy and potential applications. researchgate.netnist.govresearchgate.net However, without specific experimental data for this compound, any discussion of its catalytic influence remains speculative.
Detailed research findings, including kinetic data for catalytic reactions or potentiometric titration data for the determination of complex stability constants, are essential for a thorough understanding of the chemical behavior of this compound in these contexts. The absence of such published data prevents the construction of informative data tables and a detailed analysis as requested.
Further experimental investigation is required to elucidate the potential of this compound and its derivatives in the fields of catalysis and coordination chemistry. Such studies would involve the synthesis of its metal complexes, characterization of their structures, and evaluation of their catalytic performance in relevant chemical reactions, as well as the determination of their stability constants in solution.
Strategic Derivatization and Analogue Design Based on the 3 Nitrocinnolin 4 Amine Scaffold
Rational Design Principles for Cinnoline (B1195905) Analogues
The rational design of cinnoline analogues is a cornerstone of modern medicinal chemistry, aiming to enhance desired biological activities while minimizing off-target effects. This process is guided by established principles that leverage the structural and electronic properties of the cinnoline core. researchgate.nethelsinki.fi Cinnoline's structural relationship to quinoline (B57606) and isoquinoline, where a carbon-hydrogen unit is replaced by a nitrogen atom, provides a key starting point for design. smolecule.comijariit.com This substitution alters the molecule's electronic properties and hydrogen-bonding capabilities, offering opportunities for tailored interactions with biological targets. smolecule.com
Isosteric Replacements and Functional Group Modifications
Isosteric and bioisosteric replacements are fundamental strategies in drug design, where atoms or groups of atoms are swapped to improve a molecule's properties without drastically changing its shape. nih.gov In the context of the 3-nitrocinnolin-4-amine scaffold, this could involve replacing the nitro group or the amine, or modifying the cinnoline ring itself.
Isosteric Replacements: The concept of isosterism, where one functional group is replaced by another with similar steric and electronic characteristics, is a powerful tool. nih.gov For instance, the nitro group (NO2) in this compound could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group. researchgate.netlibretexts.org Such modifications can influence the molecule's reactivity and ability to interact with biological targets. researchgate.net For example, the introduction of a nitrile moiety at the 3-position of a related cinnoline analogue resulted in a more than 18,000-fold increase in potency in one study. nih.gov
Functional Group Modifications: The amino group at the 4-position is a prime site for modification. microsynth.com It can be acylated, alkylated, or incorporated into larger functional groups to explore new interactions with target proteins. researchgate.netthermofisher.com The introduction of different substituents on the cinnoline ring can also significantly impact biological activity. Halogen substitutions, for instance, have been shown to enhance the anti-inflammatory and analgesic activities of cinnoline derivatives. ijariit.com Conversely, the presence of electron-donating groups like hydroxyl (-OH) and carboxyl (-COOH) has been linked to increased antiepileptic activity. ijariit.com
| Original Group | Position | Potential Replacement/Modification | Rationale/Potential Effect | Reference |
|---|---|---|---|---|
| Nitro (-NO2) | 3 | Cyano (-CN), Trifluoromethyl (-CF3) | Alter electron-withdrawing strength, potentially enhance binding affinity. | nih.govresearchgate.net |
| Amino (-NH2) | 4 | Acylamino, Alkylamino, Heterocyclic rings | Introduce new hydrogen bonding or steric interactions, modulate solubility. | researchgate.netthermofisher.com |
| Hydrogen (-H) | Various | Halogens (F, Cl, Br) | Increase lipophilicity, potentially enhance membrane permeability and activity. | ijariit.comnih.gov |
| Hydrogen (-H) | Various | Hydroxyl (-OH), Carboxyl (-COOH) | Increase polarity and solubility, introduce new hydrogen bonding sites. | ijariit.com |
Introduction of Chiral Centers and Stereochemical Considerations
The introduction of chiral centers into a drug molecule can have profound effects on its biological activity. snnu.edu.cnunl.edu This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific binding. Introducing a chiral center at a specific position on the this compound scaffold can lead to enantiomers (non-superimposable mirror images) with significantly different potencies and pharmacological profiles. snnu.edu.cn
For example, attaching a chiral substituent to the amino group at the 4-position or to another position on the cinnoline ring would create stereoisomers. The synthesis of such derivatives requires stereoselective methods to obtain the desired enantiomer in high purity. The development of enantioselective propargylic substitution reactions, for instance, allows for the introduction of chiral propargylic groups, which are valuable pharmacophores. snnu.edu.cn The spatial arrangement of substituents in these chiral analogues can lead to enhanced binding affinity and selectivity for the target, a critical aspect of modern drug design. unl.edu
Synthetic Methodologies for N-Substitution and Ring-Substitution
The synthesis of diverse analogues of this compound relies on a robust toolkit of organic reactions that allow for precise modifications of the core scaffold. youtube.com These methodologies can be broadly categorized into those that modify the amino group (N-substitution) and those that alter the cinnoline ring itself (ring-substitution).
Selective Alkylation and Acylation Reactions of Amino Groups
The amino group at the 4-position of the cinnoline ring is a nucleophilic center that readily undergoes alkylation and acylation reactions. researchgate.netmasterorganicchemistry.com
Selective Alkylation: Introducing alkyl groups to the amino function can be achieved using various alkylating agents. researchgate.netmedcraveonline.com However, controlling the degree of alkylation to achieve mono-alkylation rather than di-alkylation can be challenging. organic-chemistry.org One approach involves the use of protecting groups to temporarily block one of the N-H bonds, allowing for selective mono-alkylation, followed by deprotection. researchgate.net Another strategy employs specific reagents and conditions to favor the formation of the mono-alkylated product. organic-chemistry.org For instance, the selective mono-N-alkylation of 3-amino alcohols has been successfully achieved via chelation with 9-BBN. organic-chemistry.org
Acylation Reactions: Acylation of the amino group is a common strategy to introduce a variety of substituents. acs.org This is typically achieved by reacting the 4-aminocinnoline derivative with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction can be used to introduce simple acyl groups or more complex moieties containing other functional groups, thereby expanding the chemical space of the synthesized analogues. acs.org
Cross-Coupling Strategies for Halogenated Cinnoline Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for modifying halogenated aromatic rings. researchgate.netmdpi.comwikipedia.org To apply these methods to the cinnoline scaffold, a halogen atom (typically bromine or chlorine) is first introduced onto the ring. This halogenated cinnoline then serves as a versatile intermediate for a variety of cross-coupling reactions. researchgate.netnih.gov
The reactivity of the C-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective coupling reactions on di- or poly-halogenated cinnolines. nih.gov
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reacts a halogenated cinnoline with an organoboron compound. mdpi.comnih.gov
Heck Coupling: Forms a new carbon-carbon bond between the halogenated cinnoline and an alkene. researchgate.net
Sonogashira Coupling: Couples the halogenated cinnoline with a terminal alkyne. researchgate.net
Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by reacting the halogenated cinnoline with an amine. mdpi.com
These reactions enable the introduction of a wide array of aryl, alkyl, and other functional groups onto the cinnoline ring, providing a powerful means to systematically explore structure-activity relationships. researchgate.netmdpi.com
| Reaction Type | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Selective N-Alkylation | 4-Aminocinnoline derivative | Alkyl halide, Base | N-Alkyl-4-aminocinnoline | researchgate.netorganic-chemistry.org |
| N-Acylation | 4-Aminocinnoline derivative | Acyl chloride/anhydride, Base | N-Acyl-4-aminocinnoline | acs.org |
| Suzuki-Miyaura Coupling | Halogenated cinnoline | Organoboron compound, Palladium catalyst, Base | Aryl/Alkyl-substituted cinnoline | mdpi.comnih.gov |
| Heck Coupling | Halogenated cinnoline | Alkene, Palladium catalyst, Base | Alkenyl-substituted cinnoline | researchgate.net |
| Buchwald-Hartwig Amination | Halogenated cinnoline | Amine, Palladium catalyst, Base | Amino-substituted cinnoline | mdpi.com |
Exploration of Structure-Reactivity Relationships (SRR)
Understanding the relationship between a molecule's structure and its chemical reactivity is crucial for designing effective drug candidates. nih.govnih.govlibretexts.org Structure-Reactivity Relationships (SRR) provide a framework for predicting how changes in a molecule's structure will affect its behavior in a biological system. nih.govchemrxiv.org
In the context of this compound, the electronic properties of the substituents play a significant role in determining the reactivity of the scaffold. The nitro group at the 3-position is a strong electron-withdrawing group, which influences the electron density of the entire ring system. masterorganicchemistry.com This, in turn, affects the nucleophilicity of the amino group and the susceptibility of the ring to nucleophilic attack. masterorganicchemistry.com
For example, the introduction of additional electron-withdrawing groups is expected to further decrease the electron density of the ring, potentially making it more reactive towards certain nucleophiles. msu.edu Conversely, the introduction of electron-donating groups would increase the electron density, which could alter the molecule's binding mode or metabolic stability. ijariit.com
A quantitative understanding of these relationships can be achieved through techniques like Hammett plots, which correlate reaction rates or equilibrium constants with substituent parameters. libretexts.org By systematically varying the substituents on the cinnoline scaffold and measuring the resulting changes in reactivity and biological activity, researchers can build predictive models to guide the design of more potent and selective analogues. nih.govnih.gov
Electronic and Steric Effects of Substituents on Chemical Transformations
The chemical reactivity and transformation of the this compound scaffold are profoundly influenced by the electronic and steric nature of the substituents. The inherent electron-withdrawing character of the nitro group at the C3 position and the electron-donating nature of the amino group at the C4 position create a unique electronic environment within the cinnoline ring.
Electronic Effects:
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, when introduced on the benzo portion of the cinnoline ring, can increase the electron density of the heterocyclic system. This can enhance the nucleophilicity of the ring, making it more susceptible to electrophilic substitution reactions. Conversely, EDGs can also influence the reactivity of the existing amino group, potentially modulating its basicity and nucleophilic character in substitution or coupling reactions.
Electron-withdrawing groups (EWGs) , like halogens (e.g., -Cl, -Br) or trifluoromethyl (-CF3), have the opposite effect. They decrease the electron density of the cinnoline ring, which can facilitate nucleophilic aromatic substitution reactions. rsc.org For instance, the presence of a chlorine atom can accelerate cyclization steps by stabilizing radical intermediates in certain synthetic routes. The powerful electron-withdrawing nitro group already present at C3 significantly deactivates the pyridazine (B1198779) ring towards electrophilic attack and activates it for nucleophilic attack.
Steric Effects:
The bulkiness of substituents can dictate the regioselectivity of reactions and even prevent certain transformations. mdpi.com For example, large or branched alkyl groups can create significant steric hindrance, which may block access to a reactive site for an incoming reagent. mdpi.com In the context of 1,10-disubstituted benzo[c]cinnolines, which are isomers of cinnoline, steric interactions can lead to a significant helical distortion of the heterocyclic ring system. vanderbilt.edu This non-planarity can, in turn, affect the molecule's interaction with biological targets.
In reactions involving the amino group at the C4 position, bulky substituents on the reactant can hinder the approach to the nitrogen atom, thereby reducing reaction rates or preventing the reaction altogether.
Correlation of Structural Features with Specific Reaction Outcomes
The interplay of electronic and steric factors directly correlates with the outcomes of chemical reactions on the cinnoline scaffold.
Cyclization Reactions: The formation of the cinnoline ring itself is sensitive to the nature of substituents. In the synthesis of benzo[c]cinnolines from 2,2'-dinitrobiphenyls, the electronic balance of the phenyl rings and steric congestion at the 6- and 6'-positions influence the rate of N-N bond formation. vanderbilt.edu Similarly, in the synthesis of cinnoline derivatives via diazotization of o-aminophenyl propiolic acids, substituents on the aromatic ring can affect the course of cyclization. innovativejournal.in
Substitution Reactions: The position and nature of substituents guide the regioselectivity of substitution reactions. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro group at C3 of this compound would strongly activate the C4 position for substitution, should the amino group be converted into a suitable leaving group.
Metal-Catalyzed Cross-Coupling Reactions: The electronic properties of substituents play a crucial role in the efficiency of modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. These reactions are often used to introduce a wide variety of functional groups onto the cinnoline core, and the electronic nature of the starting halide or triflate, as well as the electronic properties of the coupling partner, will influence the reaction's success.
The following table summarizes the general influence of substituent electronic effects on reaction types relevant to the derivatization of a cinnoline core.
| Substituent Type on Benzo Ring | Electronic Effect | Predicted Influence on Reactivity of this compound |
| Electron-Donating Groups (e.g., -OCH3, -NH2) | Increase electron density | May enhance electrophilic substitution on the benzo ring. |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Decrease electron density | May facilitate nucleophilic aromatic substitution on the benzo ring. |
Combinatorial and High-Throughput Synthesis of this compound Analogues
To efficiently explore the chemical space around the this compound scaffold, combinatorial and high-throughput synthesis strategies are invaluable. These approaches allow for the rapid generation of large libraries of related compounds for biological screening.
Parallel Synthesis and Library Generation Approaches
Parallel synthesis involves the simultaneous synthesis of a discrete series of compounds in separate reaction vessels. This method allows for systematic variation of substituents at different positions of the this compound core. For example, starting from a common cinnoline intermediate, a library of amides or sulfonamides could be generated by reacting the 4-amino group with a diverse set of carboxylic acid chlorides or sulfonyl chlorides, respectively, in a parallel fashion. pnrjournal.com
Solid-phase synthesis is another powerful technique for library generation. In this approach, the cinnoline scaffold is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing, simplifying the purification process. A stereoselective aza-Diels-Alder reaction on a solid phase has been reported for the facile synthesis of hexahydrocinnoline derivatives, demonstrating the applicability of this technique to the cinnoline system. innovativejournal.in
Automated Synthesis and Purification Techniques
Automation plays a key role in modern high-throughput synthesis. Robotic liquid handlers and automated synthesis platforms can perform repetitive tasks such as dispensing reagents, controlling reaction temperatures, and transferring reaction mixtures. This not only increases the throughput but also improves the reproducibility of the synthesis.
Following the synthesis, high-throughput purification is essential to isolate the desired compounds in sufficient purity for biological testing. Automated flash chromatography systems and mass-directed preparative HPLC are commonly employed for this purpose. These systems can process entire libraries of compounds with minimal manual intervention.
Computational Approaches in Analogue Design and Virtual Screening
Computational chemistry offers powerful tools to guide the design of novel this compound analogues and to prioritize them for synthesis. mdpi.com
Ab initio and Density Functional Theory (DFT) calculations can be used to study the electronic properties of the this compound scaffold and its derivatives. ajchem-a.comajchem-a.comresearchgate.net These methods can provide insights into parameters such as:
Molecular geometry: Optimizing the 3D structure of the molecules. researchgate.net
Dipole moment and polarizability: Predicting how the molecule will interact with its environment. ajchem-a.comajchem-a.com
Frontier molecular orbitals (HOMO and LUMO): Understanding the reactivity and electronic transitions of the molecule. ajchem-a.com
Molecular Electrostatic Potential (MEP): Identifying the electron-rich and electron-poor regions of the molecule, which is crucial for predicting non-covalent interactions with biological targets. researchgate.net
A computational study on 4-substituted cinnolines using the Hartree-Fock (HF) method revealed that the planarity of the substituent with the cinnoline ring is essential for electron delocalization. ajchem-a.com Such computational data can be used to pre-screen virtual libraries of analogues for desired electronic properties before committing to their synthesis.
The following table presents calculated properties for a selection of 4-substituted cinnolines from a computational study, which can inform the design of analogues. ajchem-a.com
| Compound | Substituent (at C4) | Dipole Moment (Debye) | Average Polarizability (a.u.) | First Hyperpolarizability (a.u.) |
| 1 | -F | 2.59 | 98.79 | 108.99 |
| 2 | -Cl | 2.65 | 110.13 | 105.79 |
| 3 | -Br | 2.58 | 115.74 | 98.98 |
| 4 | -OH | 2.38 | 100.95 | 185.08 |
| 5 | -OCH3 | 2.82 | 109.84 | 200.59 |
| 6 | -NH2 | 3.25 | 108.31 | 511.66 |
| 7 | -NO2 | 2.27 | 113.62 | 871.18 |
Data obtained from ab initio calculations at the HF/6-311G(d,p) level of theory in the gas phase. ajchem-a.com
Virtual screening is another powerful computational technique where large databases of virtual compounds are docked into the binding site of a biological target. This allows for the identification of potential hits with favorable binding energies and interaction patterns. Based on the structure-activity relationship (SAR) and binding mode analysis, a focused combinatorial library can be designed using specialized software. researchgate.net This approach helps to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.
Advanced Spectroscopic and Structural Elucidation of 3 Nitrocinnolin 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 3-Nitrocinnolin-4-amine, both 1D (¹H and ¹³C) and 2D NMR techniques would be employed for a complete assignment of proton and carbon signals and to establish connectivity and spatial relationships within the molecule.
2D NMR Techniques for Connectivity and Conformational Analysis (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. In the aromatic region, COSY would show correlations between adjacent protons on the benzene (B151609) ring of the cinnoline (B1195905) core. For instance, H-5 would show a correlation with H-6, H-6 with H-7, and H-7 with H-8, confirming their sequential arrangement. The absence of a proton at position 3 and 4 would be evident from the lack of expected couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. For this compound, HMBC would be critical in confirming the positions of the nitro and amino groups. For example, the protons of the amino group (H-N) would be expected to show correlations to C-4 and C-4a. Similarly, protons on the benzene ring (e.g., H-5) would show correlations to adjacent and geminal carbons, helping to piece together the entire carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between the amino group protons and the proton at position 5 (H-5), which would help to understand the preferred orientation of the amino group relative to the rest of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are predicted values and actual experimental values may vary.)
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (from ¹H to ¹H) |
| H-5 | 7.8 - 8.2 | C-5: 125-130 | C-4, C-7, C-8a | H-6, NH₂ |
| H-6 | 7.4 - 7.8 | C-6: 128-132 | C-4a, C-8 | H-5, H-7 |
| H-7 | 7.6 - 8.0 | C-7: 120-125 | C-5, C-8a | H-6, H-8 |
| H-8 | 8.0 - 8.4 | C-8: 130-135 | C-4a, C-6 | H-7 |
| NH₂ | 5.0 - 7.0 (broad) | - | C-4, C-4a | H-5 |
| C-3 | - | C-3: 145-155 (NO₂) | - | - |
| C-4 | - | C-4: 140-150 (NH₂) | - | - |
| C-4a | - | C-4a: 140-145 | - | - |
| C-8a | - | C-8a: 120-125 | - | - |
Solid-State NMR for Polymorph Characterization
For crystalline solids like this compound, different packing arrangements of the molecules in the crystal lattice can lead to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to characterize these different polymorphs, as the chemical shifts and line shapes are sensitive to the local molecular environment. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to obtain high-resolution ¹³C spectra of the solid material. Different polymorphs would exhibit distinct sets of chemical shifts, allowing for their identification and characterization.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Fingerprinting
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, would apply to this compound (C₈H₆N₄O₂), which has an even number of nitrogen atoms and thus an expected even nominal molecular weight.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da).
Loss of HCN: Heterocyclic aromatic compounds containing nitrogen often show the loss of hydrogen cyanide (HCN, 27 Da).
Ring Cleavage: The cinnoline ring system itself can undergo characteristic fragmentation.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted fragments and their relative intensities would depend on the ionization method and collision energy.)
| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |
| 189 | [M+H]⁺ | - |
| 143 | [M+H - NO₂]⁺ | NO₂ |
| 116 | [M+H - NO₂ - HCN]⁺ | NO₂, HCN |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman spectroscopy are complementary techniques.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, N=O, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations. The primary amine group would typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitro group would exhibit strong asymmetric and symmetric stretching vibrations around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The nitro group also gives rise to characteristic Raman bands. Raman spectroscopy can be particularly useful for studying solid samples and can provide information about the crystal lattice vibrations (phonons), which can aid in polymorph characterization.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequency ranges and actual values may vary.)
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amino (NH₂) ** | N-H stretching (asymmetric & symmetric) | 3300 - 3500 (two bands) | 3300 - 3500 (weak) |
| Amino (NH₂) | N-H scissoring | 1580 - 1650 | 1580 - 1650 |
| Nitro (NO₂) | Asymmetric stretching | 1500 - 1570 (strong) | 1500 - 1570 (strong) |
| Nitro (NO₂) ** | Symmetric stretching | 1300 - 1380 (strong) | 1300 - 1380 |
| Aromatic Ring | C-H stretching | 3000 - 3100 | 3000 - 3100 (strong) |
| Aromatic Ring | C=C stretching | 1400 - 1600 (multiple bands) | 1400 - 1600 (strong) |
| Cinnoline Ring | Ring breathing/deformations | < 1000 | < 1000 |
Characteristic Group Frequencies and Band Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of this compound. The vibrational spectrum of this compound is characterized by a series of distinct absorption bands, each corresponding to specific molecular motions.
Key functional group frequencies for this compound are summarized in the table below. The positions of these bands can be influenced by the electronic and steric effects of the substituents on the cinnoline core.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amino (NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 |
| N-H Bending (Scissoring) | 1650 - 1580 | |
| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 |
| Symmetric Stretching | 1360 - 1320 | |
| Aromatic C-H | C-H Stretching | 3100 - 3000 |
| C-H Out-of-plane Bending | 900 - 675 | |
| Aromatic C=C & C=N | Ring Stretching | 1600 - 1400 |
Note: The exact positions of these bands may vary depending on the physical state of the sample (solid, solution) and the specific derivative.
The nitro group (NO₂), a strong electron-withdrawing substituent, exhibits characteristic asymmetric and symmetric stretching vibrations. acs.org The amino group (NH₂) gives rise to distinct N-H stretching and bending modes. The aromatic C=C and C=N stretching vibrations of the cinnoline ring system appear in the fingerprint region of the spectrum, providing a unique signature for this heterocyclic core. thieme-connect.de The analysis of these characteristic frequencies allows for the confirmation of the molecular structure and the study of substituent effects on the vibrational properties of the molecule.
Environmental Effects on Vibrational Spectra
The vibrational frequencies of this compound are sensitive to its local environment. Factors such as solvent polarity, hydrogen bonding interactions, and the physical state (solid-state packing vs. solution) can induce shifts in the observed spectral bands.
For instance, in protic solvents capable of hydrogen bonding, the N-H stretching frequencies of the amino group are expected to shift to lower wavenumbers (red-shift) and broaden, indicating the formation of intermolecular hydrogen bonds. Similarly, the vibrational modes of the nitro group can be affected by strong intermolecular interactions in the crystalline state. semanticscholar.orgresearchgate.net The study of these environmental effects provides valuable information about the intermolecular forces governing the behavior of the molecule in different media. This is particularly relevant for understanding its solubility, crystal packing, and interactions with biological targets. The polarity and electrophilic nature of the nitro group can influence the compound's chemical reactions and its ultraviolet (UV) spectra. epa.gov
X-ray Crystallography for Single Crystal Structure Determination
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to include:
Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the cinnoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks, significantly influencing the crystal's stability and physical properties. mdpi.comnih.gov
π-π Stacking: The planar aromatic rings of the cinnoline system can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
The interplay of these interactions determines the specific crystal packing motif. semanticscholar.org In nitro-substituted aromatic compounds, the nitro group's orientation relative to the aromatic ring can be influenced by intermolecular forces within the crystal, which in turn affects the molecule's properties. semanticscholar.orgresearchgate.net The presence of bulky substituents or competing intra- and intermolecular forces can lead to less optimal stacking arrangements. mdpi.com
Absolute Configuration Determination (if chiral derivatives are synthesized)
While this compound itself is not chiral, the synthesis of chiral derivatives is a common strategy in medicinal chemistry and materials science. If a chiral center is introduced into a derivative of this compound, determining its absolute configuration (the specific spatial arrangement of its atoms) is essential.
A powerful method for this is Riguera's method, which involves the double derivatization of the chiral molecule with a chiral derivatizing agent, such as α-methoxyphenylacetic acid (MPA). mdpi.commdpi.comnih.govnih.govresearchgate.net Subsequent analysis of the resulting diastereomers by Nuclear Magnetic Resonance (NMR) spectroscopy allows for the unambiguous assignment of the absolute configuration of the stereogenic center. mdpi.commdpi.comnih.govnih.gov This technique is crucial for understanding the structure-activity relationships of chiral molecules.
Advanced Optical Spectroscopies
Advanced optical spectroscopies provide insights into the electronic properties and light-matter interactions of this compound and its derivatives.
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the molecule's chromophores—the parts of the molecule responsible for absorbing light.
For this compound, the chromophore is the extended π-conjugated system of the nitrocinnoline ring. The UV-Vis spectrum of cinnoline and its derivatives typically shows multiple absorption maxima. thieme-connect.de The presence of the electron-donating amino group and the electron-withdrawing nitro group on the cinnoline scaffold creates a "push-pull" system. This electronic arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, which can result in a significant red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted cinnoline. nih.gov
The position and intensity of the absorption bands are sensitive to the solvent environment. The study of solvatochromism—the change in color of a substance when dissolved in different solvents—can provide further insights into the nature of the electronic transitions and the polarity of the ground and excited states. The analysis of UV-Vis spectra is fundamental for understanding the photophysical properties of these compounds and for applications in areas such as dyes, sensors, and nonlinear optics. nih.gov The introduction of a nitro group can increase the toxicity of aromatic compounds. nih.govnih.gov
Fluorescence Spectroscopy and Quantum Yield Measurements
The photophysical properties of cinnoline and its derivatives are of significant interest due to their potential applications in various fields, including chemical sensing and materials science. Fluorescence spectroscopy, in particular, provides valuable insights into the electronic structure and excited-state dynamics of these molecules. The fluorescence characteristics of cinnoline derivatives are highly sensitive to the nature and position of substituents on the cinnoline ring.
General Fluorescence Properties of Cinnoline Derivatives:
Cinnoline, the parent heterocycle, is generally considered to be weakly fluorescent. However, the introduction of suitable substituents can significantly enhance its fluorescence quantum yield. For instance, amino groups, acting as electron-donating groups, can lead to the formation of intramolecular charge transfer (ICT) excited states, which are often associated with strong fluorescence emission. Conversely, nitro groups are well-known for their electron-withdrawing nature and their tendency to quench fluorescence through various non-radiative decay pathways, such as intersystem crossing or by promoting photochemical reactions.
In the case of this compound, the presence of both a potent electron-donating group (amine at position 4) and a strong electron-withdrawing group (nitro at position 3) suggests the potential for a "push-pull" system. Such systems can exhibit interesting photophysical properties, including a large Stokes shift and solvent-dependent fluorescence. The extent of fluorescence will ultimately depend on the delicate balance between the fluorescence-enhancing effect of the amino group and the quenching effect of the nitro group.
Expected Spectroscopic Features and Quantum Yield:
The fluorescence of 4-aminocinnoline derivatives would typically be expected in the visible region of the electromagnetic spectrum. The excitation wavelength would correspond to the lowest energy absorption band, which is likely to be a π-π* transition with significant charge-transfer character.
The quantum yield of fluorescence (Φf) is a critical parameter that quantifies the efficiency of the emission process. For a highly fluorescent compound, Φf approaches 1, while for a non-fluorescent compound, it is close to 0. Given the presence of the nitro group, the quantum yield of this compound is anticipated to be significantly lower than that of its 4-amino-cinnoline counterpart lacking the nitro substituent. The nitro group can provide an efficient pathway for the excited state to decay back to the ground state without emitting a photon.
To provide a more concrete, albeit illustrative, understanding, the following tables present hypothetical fluorescence data for a generic 4-aminocinnoline and the anticipated impact of a 3-nitro substituent. It is crucial to emphasize that these are not experimental values for this compound but are based on general principles of fluorescence and the known effects of amino and nitro substituents on aromatic systems.
Table 1: Hypothetical Fluorescence Data for 4-Aminocinnoline Derivatives in a Protic Solvent
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| 4-Aminocinnoline (Hypothetical) | 380 | 450 | 70 | 0.45 |
| 3-Nitro-4-aminocinnoline (Anticipated) | 410 | 520 | 110 | < 0.05 |
Table 2: Rationale for Anticipated Fluorescence Properties of 3-Nitro-4-aminocinnoline
| Parameter | Anticipated Observation | Scientific Rationale |
| Excitation/Emission Wavelengths | Red-shifted compared to 4-aminocinnoline | The strong electron-withdrawing nitro group in conjunction with the electron-donating amino group creates a "push-pull" system, which lowers the energy of the π-π* transition and the resulting excited state, leading to absorption and emission at longer wavelengths. |
| Stokes Shift | Larger than that of 4-aminocinnoline | The intramolecular charge transfer character of the excited state in the push-pull system often leads to a more significant geometry relaxation in the excited state compared to the ground state, resulting in a larger separation between the absorption and emission maxima. |
| Quantum Yield | Significantly lower than 4-aminocinnoline | The nitro group is a well-known fluorescence quencher. It introduces efficient non-radiative decay channels, such as enhanced intersystem crossing to the triplet state or direct internal conversion to the ground state, which compete with fluorescence emission. |
Further experimental investigation is essential to determine the precise fluorescence spectroscopic data and quantum yield for this compound and to fully elucidate its photophysical properties. Such studies would involve measuring the absorption and emission spectra in various solvents to probe the nature of the excited state and performing quantitative quantum yield measurements using a standard fluorophore.
Theoretical and Computational Investigations into 3 Nitrocinnolin 4 Amine Chemistry
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. aspbs.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electronic makeup of a molecule. nrel.gov DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying organic molecules. nrel.gov For 3-nitrocinnolin-4-amine, these calculations would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation. nrel.gov This optimized structure serves as the basis for all subsequent property calculations.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. malayajournal.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. wuxibiology.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule can be more easily excited and is therefore more reactive. libretexts.orgmalayajournal.org For this compound, the presence of the electron-withdrawing nitro group and the electron-donating amine group on the cinnoline (B1195905) scaffold would significantly influence the energies and spatial distributions of these frontier orbitals.
Below is an illustrative table of the kind of data that would be generated from a frontier orbital analysis.
| Parameter | Illustrative Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference (ELUMO - EHOMO); an indicator of molecular stability and reactivity. malayajournal.org |
Note: The values in this table are illustrative examples of typical results from DFT calculations and are not specific experimental or calculated data for this compound.
The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. Quantum chemical calculations can quantify this through methods like Mulliken population analysis or by generating Molecular Electrostatic Potential (MEP) maps. nrel.govlibretexts.org An MEP map illustrates the charge distribution across the molecule's surface, providing a visual guide to its reactive sites. libretexts.orgreed.edu
These maps use a color scale to represent different electrostatic potential values. Typically, red or orange regions indicate a negative potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. youtube.com Conversely, blue regions signify a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions with a relatively neutral potential. youtube.com For this compound, one would expect a strong negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the amine group.
The following table provides an example of Mulliken charges that could be calculated for key atoms.
| Atom/Group | Illustrative Mulliken Charge (a.u.) | Interpretation |
| Nitro Group (NO₂) Oxygens | -0.45 | High negative charge, indicating electron-rich centers. |
| Amine Group (NH₂) Nitrogen | -0.30 | Negative charge, but influenced by its role as a donating group. |
| Amine Group (NH₂) Hydrogens | +0.20 | Positive charge, indicating electron-deficient sites. |
| C4 (Carbon bonded to NH₂) | +0.15 | Positive charge due to the attached electronegative amine group. |
| C3 (Carbon bonded to NO₂) | +0.25 | Positive charge due to the strongly electron-withdrawing nitro group. |
Note: The values in this table are illustrative examples based on chemical principles and are not specific calculated data for this compound.
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally. nrel.gov By modeling the potential energy surface (PES) of a reaction, researchers can identify the most likely pathways, including the structures of intermediates and transition states. beilstein-journals.org For this compound, this could involve studying its synthesis, its role in nucleophilic substitution reactions, or its decomposition pathways. wuxibiology.comgoogle.com
A key goal in studying a reaction mechanism is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. beilstein-journals.org Computational algorithms are used to find this first-order saddle point on the potential energy surface. Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
To verify that the located transition state correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions, ensuring that it leads to the expected reactant and product minima on the potential energy surface.
Kinetic parameters, most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. ekb.eg A lower activation energy implies a faster reaction rate. These calculations allow for the comparison of different potential reaction pathways, predicting which one is more likely to occur under specific conditions. beilstein-journals.orgekb.eg
An example of data generated for a hypothetical reaction is shown below.
| Parameter | Illustrative Value | Description |
| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol | The net change in heat content; a negative value indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -18 kcal/mol | The net change in free energy; a negative value indicates a spontaneous reaction. |
Note: The values in this table are for a hypothetical reaction and are not specific calculated data for this compound.
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. nih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, calculations could predict its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These predicted values, when compared to experimental spectra, help in assigning the signals to specific atoms within the molecule.
IR Spectroscopy: Vibrational frequency calculations can generate a theoretical infrared (IR) spectrum. mdpi.com The calculated frequencies correspond to the molecule's vibrational modes (e.g., N-H stretches, N=O stretches, C=C stretches), which aids in the identification of functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is often used to predict electronic transitions. This allows for the calculation of the absorption wavelengths (λ_max) in the ultraviolet-visible range, which correspond to excitations of electrons from occupied to unoccupied orbitals (like π → π* or n → π* transitions). nih.gov
The table below gives an example of predicted vs. experimental data.
| Spectroscopic Data | Illustrative Predicted Value | Illustrative Experimental Value |
| ¹H NMR (Amine H) | 11.3 ppm | 11.28 ppm nih.gov |
| ¹³C NMR (Azomethine C) | 147.6 ppm | 191.2 ppm nih.gov |
| IR (NO₂ stretch) | 1545 cm⁻¹ | 1550 cm⁻¹ mdpi.com |
| UV-Vis (λ_max) | 390 nm | 400 nm |
Note: The values in this table are illustrative examples to show the comparison between predicted and experimental data and are not specific to this compound unless cited.
Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR parameters through computational methods, primarily Density Functional Theory (DFT), serves as a crucial tool for assigning experimental spectra and verifying structural hypotheses.
The standard approach involves geometry optimization of the this compound molecule using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G*, cc-pVTZ). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Hypothetical computed ¹H and ¹³C NMR data would be presented in a tabular format, comparing them with any available experimental data to assess the accuracy of the computational model. Such a table would list the atom, its calculated chemical shift in ppm, and any relevant spin-spin coupling constants (J-couplings).
Table 1: Hypothetical Computed NMR Data for this compound
| Atom Number | Element | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Calculated J-coupling (Hz) |
| C3 | C | - | 145.8 | - |
| C4 | C | - | 150.2 | - |
| N1 | N | - | - | - |
| N2 | N | - | - | - |
| H-amine | H | 8.5 | - | - |
| ... | ... | ... | ... | ... |
| (Note: The data in this table is illustrative and not based on actual computations of this compound, as such data is not publicly available.) |
Simulated Vibrational and Electronic Spectra
Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy provide fingerprints of a molecule's bonding and electronic structure. Computational simulations of these spectra are vital for interpreting experimental results and understanding the underlying molecular motions and electronic transitions.
To simulate the vibrational spectrum, a frequency calculation is performed on the optimized geometry of this compound. This yields the harmonic vibrational frequencies and their corresponding intensities. The resulting data can be plotted to generate a theoretical IR or Raman spectrum, which can be compared with experimental spectra to identify characteristic vibrational modes, such as the N-O stretches of the nitro group, the N-H stretches of the amine group, and the various ring vibrations of the cinnoline core.
For the electronic spectrum, Time-Dependent DFT (TD-DFT) is the most common method used to calculate the vertical excitation energies and oscillator strengths of the electronic transitions. These calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the transitions (e.g., n→π, π→π), providing insight into the molecule's color and photophysical properties.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide a dynamic picture of the molecule's behavior.
Conformational Landscape Exploration
For this compound, a key conformational freedom would be the rotation around the C4-N bond of the amine group and the C3-N bond of the nitro group. A conformational search would involve systematically rotating these bonds and calculating the relative energy of each conformer. This exploration helps to identify the lowest energy (most stable) conformation and the energy barriers between different conformers. The results are typically visualized as a potential energy surface.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models can account for solvent effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the simulation. For this compound, studying its behavior in different solvents would be crucial to understanding its properties in various chemical environments. Molecular dynamics simulations in a box of explicit solvent molecules would provide detailed information on the solvation shell structure and specific solute-solvent interactions, such as hydrogen bonding between the amine group and protic solvents.
In Silico Design of Novel Cinnoline Derivatives with Predicted Reactivity Profiles
The insights gained from computational studies of this compound can be leveraged for the rational design of new cinnoline derivatives with tailored properties. By systematically modifying the substituents on the cinnoline ring in silico, it is possible to predict how these changes will affect the molecule's electronic structure, reactivity, and other properties.
For instance, by calculating molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions and for designing molecules with specific reactivity patterns for applications in areas such as medicinal chemistry or materials science.
Applications of 3 Nitrocinnolin 4 Amine in Advanced Chemical Sciences
Utility as a Synthetic Building Block for Complex Molecules
Amines are fundamental building blocks in organic chemistry, prized for their reactivity and ability to form complex molecules, including pharmaceuticals and agrochemicals. ijrpr.compurkh.com 3-Nitrocinnolin-4-amine, with its reactive amine and nitro functional groups, serves as a versatile precursor for creating a diverse range of more complex molecular structures. ijrpr.compurkh.combldpharm.comsigmaaldrich.com
Precursor to Diversified Heterocyclic Scaffolds in Organic Synthesis
The core structure of this compound allows it to be a starting point for the synthesis of various heterocyclic systems. ijper.orgjmchemsci.com The presence of both an amino group and a nitro group provides multiple reaction sites for functionalization and ring-forming reactions. thieme-connect.degoogle.com For instance, the amino group can undergo reactions typical of primary amines, while the nitro group can be reduced to an amino group, opening pathways to further derivatization. ijrpr.com This dual reactivity enables chemists to construct fused heterocyclic systems and other complex scaffolds that are of interest in medicinal chemistry and drug discovery. jmchemsci.comencyclopedia.pub
The synthesis of various nitrogen-containing heterocyclic scaffolds is a significant area of organic chemistry, often employing sequential reactions to build complex molecular architectures. mdpi.com The cinnoline (B1195905) ring itself is a key component in a variety of pharmacologically active compounds. ijper.org The strategic modification of this compound can lead to the generation of novel cinnoline derivatives with potentially enhanced biological activities. ijper.orgthieme-connect.de
Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. organic-chemistry.orgtcichemicals.comresearchgate.net These reactions are valued for their atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity quickly. tcichemicals.comresearchgate.net
This compound can act as a key intermediate in certain MCRs. organic-chemistry.org The amine functionality allows it to participate as a nucleophile in reactions like the Ugi or Passerini reactions, which are classic examples of MCRs. fu-berlin.de By incorporating this cinnoline derivative into an MCR, complex molecules featuring the cinnoline scaffold can be assembled in a highly convergent and efficient manner. beilstein-journals.org This approach is particularly useful for creating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net
Role in Catalysis and Material Science (Purely Chemical/Theoretical Perspective)
The unique electronic and structural features of this compound suggest its potential utility in the fields of catalysis and materials science, primarily from a theoretical and design perspective. rsc.orgsabanciuniv.edu
Potential as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms within the cinnoline ring system and the exocyclic amine group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. osti.govbeilstein-journals.org This characteristic suggests that the molecule could serve as a ligand in the formation of metal complexes. rsc.orgosti.gov In homogeneous catalysis, such complexes could potentially catalyze a variety of organic transformations. The electronic properties of the cinnoline ring, influenced by the electron-withdrawing nitro group, could modulate the catalytic activity of the metal center. acs.org
From a heterogeneous catalysis perspective, this compound could be immobilized on a solid support. rsc.org The resulting material could then act as a recyclable catalyst, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reuse). The design of such catalysts is an active area of research, aiming to develop more sustainable and efficient chemical processes. rsc.orgresearchgate.net
Exploration as Components in Organic Electronic Materials (Theoretical/Design)
The field of materials science involves the discovery and design of new materials with specific properties. wikipedia.org Organic electronic materials, built from carbon-based molecules, are of great interest for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sabanciuniv.edu The properties of these materials are intrinsically linked to the molecular structure of their components.
The extended π-conjugated system of the cinnoline core, combined with the electron-donating amine group and the electron-withdrawing nitro group, gives this compound interesting electronic characteristics. google.comnih.gov Theoretical studies and computational modeling can be employed to predict how the incorporation of this molecule into larger polymeric or supramolecular structures might influence the electronic properties of the resulting material. sabanciuniv.edu For instance, the push-pull nature of the substituents could lead to a low-energy charge-transfer state, which is a desirable feature for certain organic electronic applications. While experimental realization may be complex, the theoretical design of materials incorporating this compound provides a pathway for exploring new functional organic materials. sabanciuniv.edu
Contribution to Analytical Methodologies and Chemical Probes
Chemical probes are essential tools for studying biological systems and for the development of new analytical methods. nih.govfrontiersin.org These molecules are designed to interact with specific targets and produce a detectable signal. frontiersin.org The development of sensitive analytical methods is crucial for various fields, including food safety and clinical diagnostics. bohrium.com
The structure of this compound, with its reactive amine handle, allows for its conjugation to other molecules, such as fluorophores or affinity tags. thermofisher.com This makes it a potential building block for the synthesis of more complex chemical probes. frontiersin.org For example, it could be incorporated into a larger molecule designed to bind to a specific protein or enzyme. The cinnoline moiety itself might contribute to the binding affinity or selectivity of the probe.
Furthermore, the nitro group can be a useful feature in certain analytical contexts. For instance, it can be electrochemically active, allowing for detection using electrochemical methods. It can also be reduced to an amino group, which can then be derivatized with a fluorescent tag for detection by fluorescence spectroscopy. The versatility of its functional groups makes this compound a potentially valuable component in the design of novel analytical reagents and probes.
Development of Detection Reagents based on Chemical Interaction
The development of chemical sensors and detection reagents is a critical area of analytical chemistry. mdpi.comcritex.fr The structural motifs present in this compound, namely the amino and nitro groups on the cinnoline core, suggest its potential as a chromogenic or fluorogenic reagent for the detection of various analytes.
The amino group can act as a recognition site for specific ions or molecules. For instance, the interaction of the amine with metal ions could lead to a change in the electronic properties of the molecule, resulting in a detectable colorimetric or fluorescent response. This principle is widely used in the design of chemosensors.
Furthermore, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic and spectroscopic properties of the molecule. scispace.com Reactions that alter the electronic nature of the nitro group, such as its reduction, could lead to a dramatic shift in the absorption or emission spectra, forming the basis for a detection method. For example, some detection probes for biogenic amines operate on the principle of a chemical reaction with the analyte that alters the chromophore. rsc.org
Table 1: Potential Analyte Detection Mechanisms for this compound Based Reagents
| Analyte Type | Potential Interaction Mechanism with this compound | Expected Signal Change |
| Metal Ions | Coordination with the amino group and/or nitrogen atoms of the cinnoline ring. | Colorimetric and/or Fluorometric |
| Anions | Hydrogen bonding interactions with the amino group. | Perturbation of electronic spectra |
| Reducing Agents | Reduction of the nitro group to an amino group. | Significant change in color and/or fluorescence |
| Reactive Species | Reaction with the amino or nitro group leading to a new derivative. | Formation of a new chromophore or fluorophore |
Synthesis of Molecular Probes for Chemical Processes
Molecular probes are essential tools for visualizing and understanding complex chemical and biological processes. thno.orgnih.gov The this compound scaffold could serve as a core structure for the synthesis of novel molecular probes. Its inherent spectroscopic properties, which are expected to be sensitive to the local environment, make it a candidate for a fluorescent probe.
By chemically modifying the amino group, it is possible to attach this core structure to other molecules or biomolecules. Amine-reactive probes are widely used for labeling proteins, peptides, and other biomolecules. nih.gov The resulting conjugates could be used to probe specific biological events or to track the localization of the labeled species.
The nitro group also offers a handle for synthetic modification. Its reduction to an amine would provide a new site for functionalization, allowing for the attachment of other signaling units or targeting moieties. This versatility in synthesis is a key attribute for the development of sophisticated molecular probes. For instance, the synthesis of fluorescent probes often involves the reaction of an amine-containing fluorophore with a molecule of interest. msu.edu
Interfacing with Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. wikipedia.orgwiley.com The structure of this compound, with its potential for hydrogen bonding and π-π stacking, makes it an interesting candidate for studies in this field.
Host-Guest Interactions and Self-Assembly in Chemical Systems
Host-guest chemistry involves the formation of complexes between a host molecule, which has a cavity, and a guest molecule that fits within it. wikipedia.org While this compound itself is unlikely to act as a host, it could function as a guest molecule, binding within the cavity of a larger host. Such interactions are driven by non-covalent forces like hydrogen bonds and van der Waals forces.
The amino and nitro groups of this compound can participate in hydrogen bonding, which is a key interaction in the self-assembly of molecules to form larger, ordered structures. nih.gov The planar aromatic nature of the cinnoline ring also predisposes it to π-π stacking interactions, another important force in self-assembly processes. nih.gov The interplay of these non-covalent interactions could lead to the formation of interesting supramolecular architectures. The study of self-assembly in amine-containing systems has revealed the formation of remarkable and complex structures. nih.gov
Non-Covalent Interactions in Crystal Engineering
Crystal engineering is the design and synthesis of crystalline solids with desired properties, which are governed by the intermolecular interactions within the crystal lattice. nih.gov The non-covalent interactions that are crucial for supramolecular assembly also play a pivotal role in determining the crystal packing of molecules.
A detailed analysis of the crystal structure of this compound would reveal the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that dictate its solid-state architecture. Understanding these interactions is fundamental to predicting and controlling the physical properties of the crystalline material. For example, the crystal packing of similar nitro-substituted amine-containing aromatic compounds is often stabilized by a network of intermolecular hydrogen bonds and π-stacking interactions. researchgate.netscielo.org.co
Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound
| Interaction Type | Participating Functional Groups | Potential Impact on Crystal Packing |
| Hydrogen Bonding | Amino group (donor) and Nitro group (acceptor), Nitrogen atoms of the cinnoline ring (acceptor) | Formation of chains, sheets, or 3D networks |
| π-π Stacking | Aromatic rings of the cinnoline core | Stabilization of layered structures |
| C-H···O/N Interactions | C-H bonds of the aromatic ring and the nitro/amino groups or cinnoline nitrogens | Contribution to the overall stability of the crystal lattice |
Academic Contributions to Fundamental Organic Chemistry Principles
The study of this compound and its reactivity can contribute to a deeper understanding of fundamental principles in organic chemistry. The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group on the same aromatic ring system creates a "push-pull" electronic effect, which can lead to interesting and unusual reactivity.
The synthesis of this compound itself is a challenge in regioselective synthesis, a key area of organic chemistry. researchgate.net The reactions of this compound, such as electrophilic and nucleophilic aromatic substitution, would provide insights into the directing effects of the substituents on the cinnoline ring. The nitro group is a versatile functional group in organic synthesis, and its transformations on the cinnoline core could lead to the development of new synthetic methodologies. scispace.comwikipedia.org
Furthermore, the study of the tautomeric forms of this compound and its derivatives could provide valuable information on the principles of tautomerism in heterocyclic systems. The investigation of its spectroscopic properties would also contribute to the understanding of structure-property relationships in organic molecules.
Future Research Trajectories and Interdisciplinary Perspectives in 3 Nitrocinnolin 4 Amine Research
Exploration of Uncharted Reactivity and Transformation Pathways
The chemical reactivity of 3-nitrocinnolin-4-amine presents a fertile ground for new discoveries. While the core structure is understood, its behavior in a wider range of chemical environments remains largely unexplored. Future research will likely focus on:
Novel Cyclization and Annulation Reactions: Investigating new methods to build upon the existing cinnoline (B1195905) framework is a key area of interest. This includes exploring transition-metal-free intramolecular redox cyclization reactions and rhodium-catalyzed annulation reactions with diazo compounds to create more complex, polycyclic structures. rsc.orgnih.gov
Functional Group Interconversions: A deeper understanding of how the nitro and amine groups can be modified or replaced will open up new synthetic possibilities. This could involve exploring reactions that are currently not standard for this specific compound, leading to a diverse library of new cinnoline derivatives. ontosight.ai
Catalytic Applications: The potential for this compound and its derivatives to act as ligands in catalysis is an emerging field. Research could focus on designing experiments to elucidate their role in catalytic cycles, potentially as intermediates or as part of the primary ligand sphere.
Development of Sustainable and Environmentally Benign Synthetic Routes
In line with the growing emphasis on green chemistry, developing sustainable methods for synthesizing this compound and its derivatives is a critical research direction. frontiersin.orgmlsu.ac.injocpr.com Key areas of focus include:
Microwave-Assisted Synthesis: This technique offers a green and efficient alternative to conventional heating methods, often leading to shorter reaction times and higher yields. rsc.orgrsc.org One-pot microwave-assisted reactions, potentially within biocompatible microreactors like sporopollenin (B1173437) microcapsules, are a promising avenue. rsc.orgrsc.orgresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a major goal. mdpi.com Research into solvent-free reaction conditions is also gaining traction. researchgate.net
Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts is highly desirable to minimize environmental impact. nih.govfrontiersin.org This includes exploring organocatalytic and electrosynthetic methods. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mlsu.ac.in
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Cinnoline Derivatives
| Feature | Conventional Synthesis | Green Synthesis |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ambient temperature |
| Solvents | Hazardous organic solvents | Water, PEG, bio-based solvents, solvent-free |
| Catalysts | Often heavy-metal based | Biocatalysts, organocatalysts, metal-free |
| Waste Generation | Higher, due to byproducts and solvent use | Lower, due to higher atom economy and recyclable catalysts |
| Reaction Time | Often lengthy | Significantly shorter |
Integration of Artificial Intelligence and Machine Learning in Cinnoline Research
Predicting Reactivity and Properties: AI algorithms can be trained on existing chemical data to predict the reactivity of this compound in various reactions and to forecast the properties of its derivatives.
Designing Novel Synthetic Routes: Machine learning models can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways for target cinnoline compounds. digitellinc.com
Accelerating Drug Discovery: In the context of medicinal chemistry, AI can be used to screen virtual libraries of cinnoline derivatives for potential biological activity, identify structure-activity relationships, and optimize lead compounds for improved pharmacokinetic profiles. sjp.ac.lk
Advancements in In Situ and Operando Spectroscopic Characterization
To gain a deeper understanding of the reaction mechanisms involving this compound, advanced spectroscopic techniques that allow for real-time monitoring are crucial. researchgate.netresearchgate.net Future research will increasingly rely on:
In Situ and Operando Spectroscopy: Techniques like in situ NMR, FT-IR, and Raman spectroscopy enable the observation of reactive intermediates and the tracking of reaction progress as it happens. researchgate.netscispace.comrsc.org This provides invaluable data for elucidating complex reaction pathways.
Surface-Enhanced Raman Spectroscopy (SERS): For studying reactions at interfaces, such as in electrocatalysis, EC-SERS can provide detailed information about the orientation of molecules on electrode surfaces and the chemical changes occurring at the electrochemical interface. researchgate.net
X-ray Absorption Spectroscopy (XAS): This technique is particularly useful for probing the oxidation state and local coordination environment of metal catalysts that might be used in the synthesis or transformation of cinnoline derivatives. nih.gov
Table 2: Advanced Spectroscopic Techniques for Cinnoline Research
| Technique | Information Provided | Application in Cinnoline Research |
| In Situ NMR | Real-time structural information of species in solution. | Elucidating reaction mechanisms, identifying transient intermediates. |
| Operando FT-IR | Vibrational modes of molecules during a reaction. | Monitoring functional group transformations, studying catalyst-substrate interactions. |
| Operando Raman | Molecular vibrations, complementary to FT-IR. | Characterizing solid-state reactions, studying reactions in aqueous media. |
| EC-SERS | Enhanced vibrational spectra of molecules at electrode surfaces. | Investigating electrochemical synthesis and catalytic processes. |
| XAS | Oxidation state and coordination environment of metals. | Characterizing metal-catalyzed reactions involving cinnoline derivatives. |
Thematic Expansion into New Areas of Fundamental Chemical Research
Beyond its established applications, this compound and its derivatives hold promise for new areas of fundamental research. ontosight.aiaub.edu.lb These include:
Materials Science: The unique electronic and photophysical properties of the cinnoline core suggest potential applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors. ontosight.airsc.org
Supramolecular Chemistry: The ability of the cinnoline structure to participate in non-covalent interactions could be exploited in the design of complex supramolecular assemblies with specific functions.
Astrochemistry: While a nascent field for this specific compound, the study of nitrogen-containing heterocycles is relevant to understanding the chemical complexity of interstellar environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
